molecular formula C24H18F3N5O3S2 B2551851 N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-96-6

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2551851
CAS RN: 896677-96-6
M. Wt: 545.56
InChI Key: QMLUNPJTZXXOGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes determining the reactants, products, and conditions of the reaction, as well as the mechanism by which it occurs .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances .

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from derivatives similar to the given compound have been evaluated for their antimicrobial properties. For instance, a study on the synthesis and evaluation of new thiazolidin-4-one derivatives explored their potential as antimicrobial agents. These derivatives showed significant in vitro antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Research into similar compounds has demonstrated potential anticancer activities. For example, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents showed that certain derivatives exhibit high selectivity and potency against specific cancer cell lines, suggesting a promising avenue for anticancer drug development (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anticonvulsant Activities

The exploration of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives for their anticonvulsant activities reveals the potential of structurally related compounds in managing seizures. This research underscores the compound's importance in the development of new treatments for epilepsy and related disorders (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Electrophilic Oxyalkylation

The compound's structural framework suggests its utility in electrophilic oxyalkylation reactions. Research on the electrophilic oxyalkylation of heterocycles with 2-(trifluoroacetyl)-1,3-azoles indicates the potential of using such compounds in synthesizing trifluoromethyl-substituted alcohols, showcasing the compound's versatility in organic synthesis (Khodakovskiy, Mykhailiuk, Volochnyuk, & Tolmachev, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

This involves assessing the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include research into its biological activity, potential uses in medicine or industry, or environmental impact .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3S2/c25-24(26,27)15-5-3-6-16(11-15)32-20(13-31-18-8-1-2-9-19(18)37-23(31)34)29-30-22(32)36-14-21(33)28-12-17-7-4-10-35-17/h1-11H,12-14H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLUNPJTZXXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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